molecular formula C21H25NO B1673424 HW 173 CAS No. 110270-70-7

HW 173

Cat. No.: B1673424
CAS No.: 110270-70-7
M. Wt: 307.4 g/mol
InChI Key: NSGMNJDNHSTYBY-TZIWHRDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HW 173 is a complex organic compound belonging to the class of benzoquinolines. This compound is characterized by its unique structure, which includes a methoxy group, a benzyl group, and an octahydrobenzoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HW 173 typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methoxy precursors with a quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

HW 173 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

HW 173 has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of HW 173 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoquinoline derivatives with different substituents, such as:

Uniqueness

The uniqueness of HW 173 lies in its specific structural features, such as the methoxy and benzyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .

Properties

CAS No.

110270-70-7

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

(4aR,10bR)-4-benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline

InChI

InChI=1S/C21H25NO/c1-23-18-11-9-17-10-12-21-19(20(17)14-18)8-5-13-22(21)15-16-6-3-2-4-7-16/h2-4,6-7,9,11,14,19,21H,5,8,10,12-13,15H2,1H3/t19-,21-/m1/s1

InChI Key

NSGMNJDNHSTYBY-TZIWHRDSSA-N

SMILES

COC1=CC2=C(CCC3C2CCCN3CC4=CC=CC=C4)C=C1

Isomeric SMILES

COC1=CC2=C(CC[C@@H]3[C@@H]2CCCN3CC4=CC=CC=C4)C=C1

Canonical SMILES

COC1=CC2=C(CCC3C2CCCN3CC4=CC=CC=C4)C=C1

Appearance

Solid powder

Key on ui other cas no.

110270-70-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-methoxy-4-benzyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
HW 173
HW-173

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HW 173
Reactant of Route 2
Reactant of Route 2
HW 173
Reactant of Route 3
HW 173
Reactant of Route 4
HW 173
Reactant of Route 5
HW 173
Reactant of Route 6
Reactant of Route 6
HW 173

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.